![molecular formula C13H18Cl2N2 B1491781 [4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride CAS No. 1396785-03-7](/img/structure/B1491781.png)
[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride
説明
“[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride” is a chemical compound with the CAS Number: 1396785-03-7 . It has a molecular weight of 273.2 and its IUPAC name is 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-butyn-1-amine dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H . This code provides a specific string of characters that describes the molecular structure of the compound.科学的研究の応用
Antitubercular Activity
One area of application for isoquinoline derivatives, a category to which the compound may relate, involves their evaluation for antitubercular activity. The modification of isoniazid (INH) structures, including various isoquinoline derivatives, demonstrated significant in vitro anti-tubercular activity against strains of M. tuberculosis. This suggests a potential pathway for developing new anti-tuberculosis compounds based on isoquinoline structures (Asif, 2014).
Neuroprotective and Antidepressant-Like Activity
Another significant application is in neuroprotective and antidepressant-like activities. The compound 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), which shares a structural resemblance to the queried compound, demonstrates neuroprotective, antiaddictive, and antidepressant properties in animal models. This indicates its potential for treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk, Wąsik, & Michaluk, 2018).
Therapeutic Applications and Drug Discovery
Isoquinoline derivatives have been explored for their therapeutic applications across various diseases, including cancer and central nervous system disorders. Their role as "privileged scaffolds" in drug discovery, especially in anticancer and neuroprotective drugs, highlights the broad pharmacological significance of these compounds. For example, tetrahydroisoquinolines exhibit diverse biological functions and have been patented for their therapeutic activities, suggesting a rich area for developing novel drugs (Singh & Shah, 2017).
Pharmacological Importance
The comprehensive review of the pharmacological importance of isoquinoline derivatives for treating a wide range of diseases, including anti-fungal, anti-Parkinsonism, anti-tumour, and anti-malarial, among others, underscores the versatility of these compounds in modern therapeutics. This knowledge aids in the rational design of new leads for pharmacotherapeutic applications, underscoring the compound's potential as a base for developing low-molecular-weight inhibitors (Danao et al., 2021).
特性
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-yn-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2.2ClH/c14-8-3-4-9-15-10-7-12-5-1-2-6-13(12)11-15;;/h1-2,5-6H,7-11,14H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPFJJQINPHVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC#CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl]amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




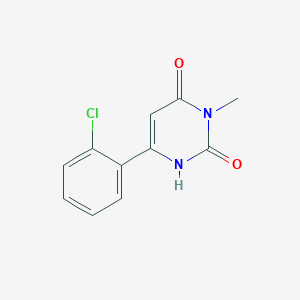
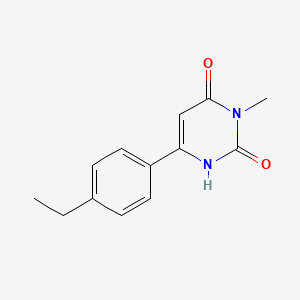
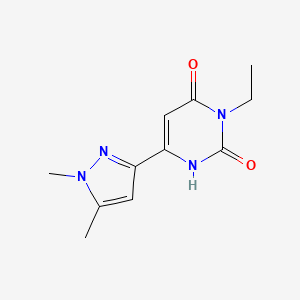

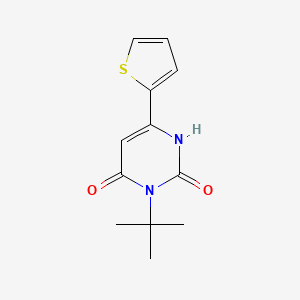
![2-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1491706.png)

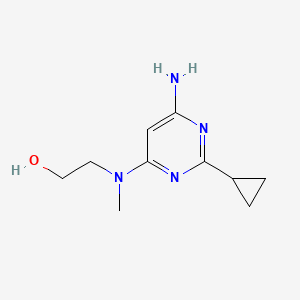
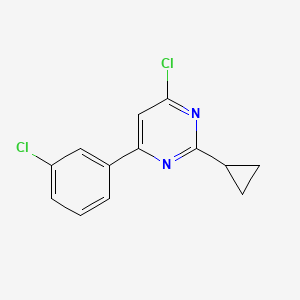
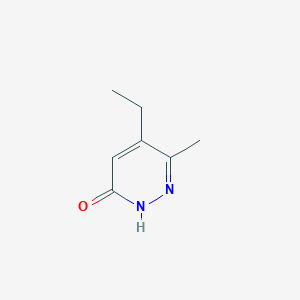

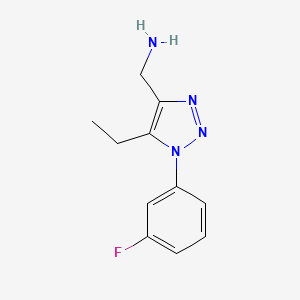
![2-(2-aminoethyl)-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B1491721.png)